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Compound of Interest

Compound Name: 2-Guanidinobenzimidazole

Cat. No.: B109242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Guanidinobenzimidazole (2-GBI), a molecule of significant interest in medicinal chemistry and

materials science. 2-GBI combines the structural features of guanidine and benzimidazole,

bestowing upon it unique chemical and biological properties.[1] Understanding its

spectroscopic characteristics is fundamental for its identification, characterization, and the

development of novel applications.

Molecular Structure and Tautomerism
2-Guanidinobenzimidazole exists in different tautomeric and conformational forms stabilized

by intramolecular and intermolecular hydrogen bonding.[1] The predominant tautomers in

solution involve an intramolecular hydrogen bond forming a stable six-membered ring.[1]

Molecular structure and principal tautomers of 2-Guanidinobenzimidazole.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Guanidinobenzimidazole.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-GBI in

solution.

Table 1: ¹H NMR Chemical Shifts for 2-Guanidinobenzimidazole
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Assignment Chemical Shift (δ, ppm) Solvent

NH (imidazole) ~10.96 DMSO-d6

Aromatic CH ~7.18 DMSO-d6

Aromatic CH ~6.92 DMSO-d6

NH/NH₂ (guanidine) Multiplet DMSO-d6

Note: The exact chemical shifts of the NH and NH₂ protons of the guanidine group can vary

and may appear as a broad signal due to chemical exchange and hydrogen bonding.

Table 2: ¹³C NMR Chemical Shifts for 2-Guanidinobenzimidazole

Assignment Chemical Shift (δ, ppm) Solvent

C=N (guanidine) ~158.0 DMSO-d6

C2 (imidazole) ~152.5 DMSO-d6

C3a/C7a (imidazole) Broad signals DMSO-d6

Aromatic CH 115.0 - 125.0 DMSO-d6

Note: The signals for the bridgehead carbons (C3a and C7a) and the aromatic CH carbons can

be subject to broadening due to the prototropic interconversion between tautomeric forms.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-GBI.

Table 3: Mass Spectrometry Data for 2-Guanidinobenzimidazole
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m/z Relative Intensity (%) Assignment

175.0 100.0 [M]⁺ (Molecular Ion)

158.0 97.7 [M - NH₃]⁺

133.0 44.3 [M - C(NH)(NH₂)]⁺

105.0 14.9 [C₇H₅N₂]⁺

Data obtained from Electron Impact (EI) mass spectrometry.

FT-IR spectroscopy is used to identify the functional groups present in 2-GBI. While a specific

peak list for 2-GBI is not readily available in the cited literature, the expected characteristic

absorption bands are listed below based on the known functional groups.

Table 4: Characteristic FT-IR Absorption Bands for 2-Guanidinobenzimidazole

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3100 N-H stretching Imidazole and Guanidine

3100 - 3000 C-H stretching Aromatic

1680 - 1630 C=N stretching Guanidine

1620 - 1580 N-H bending Guanidine and Imidazole

1600 - 1450 C=C stretching Aromatic Ring

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

While specific data for 2-GBI is limited, data for the structurally similar 2-aminobenzimidazole in

ethanol shows absorption maxima at 283 nm, 243 nm, and 212 nm.[3] Similar absorption

patterns are expected for 2-Guanidinobenzimidazole due to the shared benzimidazole

chromophore.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-
Guanidinobenzimidazole. Instrument-specific parameters should be optimized accordingly.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Guanidinobenzimidazole in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer the solution to a 5 mm NMR

tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-180 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID. Reference the spectra to the residual solvent peak of DMSO-d6 (δH = 2.50

ppm, δC = 39.52 ppm).

Sample Introduction: Introduce a small amount of solid 2-Guanidinobenzimidazole via a

direct insertion probe.

Instrumentation: A magnetic sector or time-of-flight mass spectrometer equipped with an

electron impact (EI) source.

Ionization:
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Electron Energy: 70 eV.

Source Temperature: 200 °C.

Mass Analysis: Scan a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Sample Preparation:

Grind 1-2 mg of 2-Guanidinobenzimidazole with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is

obtained.

Transfer a portion of the powder to a pellet-forming die.

Press the powder under high pressure (8-10 tons) to form a transparent or translucent

pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically scan the range of 4000-400 cm⁻¹.

Data Analysis: The acquired spectrum should be baseline corrected and the absorption

peaks identified and assigned to their corresponding vibrational modes.

Sample Preparation:

Prepare a stock solution of 2-Guanidinobenzimidazole of a known concentration (e.g., 1

mg/mL) in a suitable solvent such as ethanol or methanol.
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Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Use the pure solvent as a blank to zero the instrument.

Record the absorption spectrum over a wavelength range of 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2-Guanidinobenzimidazole.
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General workflow for the spectroscopic analysis of 2-Guanidinobenzimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b109242#spectroscopic-analysis-of-2-
guanidinobenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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